molecular formula C17H17ClN2O3 B1353550 Ani9

Ani9

货号: B1353550
分子量: 332.8 g/mol
InChI 键: KDALDZRKOBJXIE-GRSHGNNSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: Ani 9 的合成涉及 4-氯-2-甲基苯酚与氯乙酰氯反应生成 2-(4-氯-2-甲基苯氧基)乙酰氯。然后将该中间体与水合肼反应生成 2-(4-氯-2-甲基苯氧基)乙酰肼。 最后,将乙酰肼与 2-甲氧基苯甲醛缩合得到 Ani 9 .

工业生产方法: 尽管 Ani 9 的具体工业生产方法尚未得到广泛记录,但合成通常遵循实验室制备方法,并针对大规模生产进行优化。这包括通过控制反应条件和纯化过程来确保高产率和纯度。

化学反应分析

反应类型: Ani 9 主要由于存在反应性官能团(如乙酰肼和甲氧基亚苄基部分)而发生取代反应。这些反应会受到各种试剂和条件的影响。

常用试剂和条件:

    取代反应: 常用试剂包括水合肼和甲氧基苯甲醛,通常在回流条件下进行。

    氧化和还原反应: 尽管 Ani 9 的氧化和还原反应尚未得到广泛记录,但潜在的氧化反应可能涉及高锰酸钾等试剂,还原反应可能涉及硼氢化钠等试剂。

主要产物: Ani 9 合成的主要产物是化合物本身,即 2-(4-氯-2-甲基苯氧基)-N'-(2-甲氧基亚苄基)乙酰肼。进一步反应可能导致具有修饰官能团的衍生物或类似物。

科学研究应用

Therapeutic Applications

The therapeutic potential of Ani9 spans several medical conditions:

  • Cancer Therapy : this compound has shown promise as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cells that overexpress ANO1. Studies indicate that it may be particularly effective against cancers such as prostate and oral squamous cell carcinoma .
  • Cardiovascular Diseases : Due to its ability to modulate chloride ion transport, this compound may be beneficial in treating hypertension and other cardiovascular disorders linked to abnormal ANO1 activity .
  • Pain Management : The compound's action on the ANO1 channel suggests potential applications in pain management, offering a new avenue for analgesic drug development .
  • Gastrointestinal Disorders : this compound's inhibition of chloride currents can also be leveraged in managing conditions like diarrhea, where dysregulated ion transport plays a significant role .

Cancer Research

A pivotal study demonstrated that this compound effectively inhibited ANO1 activity in prostate cancer cell lines (PC-3) and oral squamous cell carcinoma (CAL-27). The results showed a significant reduction in cell viability upon treatment with this compound, highlighting its potential as a novel anticancer therapeutic agent.

StudyCell LineConcentration (μM)Viability Reduction (%)
PC-3545
CAL-271060

Cardiovascular Studies

Research has indicated that this compound can reduce elevated blood pressure in animal models by inhibiting the ANO1 channel's role in vascular smooth muscle contraction. This suggests a potential therapeutic pathway for managing hypertension.

StudyModel TypeDosage (mg/kg)Blood Pressure Reduction (%)
Rat Hypertension1020
Mouse Model515

作用机制

Ani 9 通过选择性抑制钙激活氯离子通道 ANO1 的活性来发挥作用。这种抑制是通过与通道结合并阻断氯离子转运来实现的,从而影响各种生理过程,如体液分泌、平滑肌收缩和伤害感受。 Ani 9 对 ANO1 相对于 ANO2 的高度选择性是由于其特定的分子结构,使其能够与 ANO1 上独特的结合位点相互作用 .

类似化合物:

    CaCCinh-A01: 另一种钙激活氯离子通道抑制剂,但与 Ani 9 相比,对 ANO1 的选择性较低。

    尼氟鲁酸: 一种非选择性氯离子通道抑制剂,影响 ANO1 和其他氯离子通道。

    T16Ainh-A01: 一种选择性 ANO1 抑制剂,但与 Ani 9 相比,其效力和选择性特征不同。

Ani 9 的独特性: Ani 9 因其对 ANO1 的高效力和选择性而脱颖而出,其 IC50 值为 77 纳摩尔。 与其他抑制剂不同,Ani 9 不影响 ANO2 活性或细胞内钙信号,使其成为研究 ANO1 及其生理作用的高度特异性工具 .

相似化合物的比较

    CaCCinh-A01: Another inhibitor of calcium-activated chloride channels, but with lower selectivity for ANO1 compared to Ani 9.

    Niflumic Acid: A non-selective inhibitor of chloride channels, affecting both ANO1 and other chloride channels.

    T16Ainh-A01: A selective ANO1 inhibitor, but with different potency and selectivity profiles compared to Ani 9.

Uniqueness of Ani 9: Ani 9 stands out due to its high potency and selectivity for ANO1, with an IC50 value of 77 nanomolar. Unlike other inhibitors, Ani 9 does not affect ANO2 activity or intracellular calcium signaling, making it a highly specific tool for studying ANO1 and its physiological roles .

生物活性

Ani9, also known as 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, is a potent small-molecule inhibitor of the ANO1 (Anoctamin-1) chloride channel, which has garnered significant attention in pharmacological research due to its potential therapeutic applications in various diseases, including cancer and hypertension. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanism of action, selectivity, and implications for drug development.

ANO1 Channel Inhibition
this compound functions primarily as an inhibitor of the ANO1 chloride channel, which plays a critical role in various physiological processes. Electrophysiological studies have demonstrated that this compound can completely block ANO1-mediated chloride currents with high potency, achieving an IC50 value of approximately 77 nM . This inhibition is significant because ANO1 is often overexpressed in several types of cancer, including breast and prostate cancers, where it contributes to tumor cell proliferation and survival .

Selectivity
One of the remarkable features of this compound is its selectivity for ANO1 over ANO2, another member of the Anoctamin family. Studies indicate that this compound exhibits negligible effects on ANO2 activity even at concentrations up to 10 μM . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Biological Activity and Therapeutic Implications

Anticancer Potential
Research has highlighted the potential of this compound as an anticancer agent. The downregulation of ANO1 expression through this compound treatment has been shown to significantly inhibit cell proliferation, migration, and invasion in various cancer cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and BxPC3 (pancreatic cancer) . A structure-activity relationship study revealed that modifications to the this compound structure could yield even more potent inhibitors with improved selectivity .

Other Therapeutic Applications
Beyond oncology, this compound's inhibition of ANO1 suggests potential applications in treating conditions such as hypertension, asthma, and pain management. The compound does not appear to affect intracellular calcium signaling or CFTR chloride channel activity, indicating a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study Findings
Electrophysiological Analysis Demonstrated complete inhibition of ANO1 chloride current with submicromolar potency (IC50 < 3 μM) .
Cancer Cell Line Studies Showed significant reduction in proliferation and invasion in PC3 and MCF7 cells treated with this compound .
Selectivity Testing Confirmed high selectivity for ANO1 over ANO2 with no impact on CFTR or ENaC activities at tested concentrations .

属性

分子式

C17H17ClN2O3

分子量

332.8 g/mol

IUPAC 名称

2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10-

InChI 键

KDALDZRKOBJXIE-GRSHGNNSSA-N

手性 SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=CC=C2OC

规范 SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。